molecular formula C16H15ClN2O3 B8135635 2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride

2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride

Cat. No.: B8135635
M. Wt: 318.75 g/mol
InChI Key: CHMZKPYOHBYPMS-UHFFFAOYSA-N
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Description

2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. These reactions can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions to form the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by metal-free oxidation agents.

    Reduction: Typically involves the use of reducing agents to modify the compound’s structure.

    Substitution: Commonly involves nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Transition metal catalysts or metal-free oxidation agents.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides.

    Substitution: Nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(8-phenylmethoxyimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3.ClH/c19-15(20)9-13-10-18-8-4-7-14(16(18)17-13)21-11-12-5-2-1-3-6-12;/h1-8,10H,9,11H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMZKPYOHBYPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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